Methoxychlor

Beschreibung

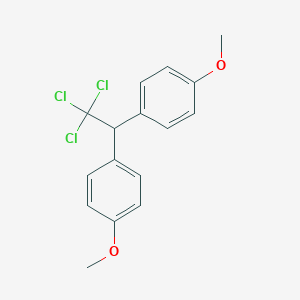

Methoxychlor [1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane] is a synthetic organochlorine pesticide developed as a "safer" alternative to DDT due to its lower environmental persistence . Structurally analogous to DDT, this compound exhibits estrogenic activity after metabolic activation into bioactive metabolites such as 2,2-bis(4-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) . Unlike DDT, this compound is classified as a proestrogen, requiring hepatic cytochrome P450-mediated demethylation to manifest endocrine-disrupting effects . It interacts with estrogen receptors (ERα and ERβ) and androgen receptors (AR), acting as an ERα agonist and ERβ/AR antagonist . Documented health impacts include reproductive toxicity, neurodevelopmental impairments, and epigenetic transgenerational inheritance of diseases .

Eigenschaften

IUPAC Name |

1-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKOZHOLGAGEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl3O2 | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHOXYCHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020827 | |

| Record name | Methoxychlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methoxychlor is a white crystalline solid which is often dissolved in a liquid carrier such as diesel oil. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. If dissolved in a liquid carrier, it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used as a pesticide., Colorless to light-yellow crystals with a slight, fruity odor. [insecticide]; [NIOSH], COLOURLESS-TO-LIGHT-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless to light-yellow crystals with a slight, fruity odor., Colorless to light-yellow crystals with a slight, fruity odor. [insecticide] | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxychlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHOXYCHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHOXYCHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/494 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methoxychlor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0388.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NTP, 1992), decomposes, Decomposes | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHOXYCHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/494 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methoxychlor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0388.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), Soluble in alcohol, Moderately sol in alcohol and petroleum oils; readily sol in most aromatic solvents, Methylene dichloride: 60 g/100 g at 22 °C; dichlorobenzene: 40 g/100 g at 22 °C; cyclohexanone: 50 g/100 g at 22 °C; methylated naphthalenes: 30 g/100 g at 22 °C; carbon tetrachloride: 16 g/100 g at 22 °C; odorless kerosene: 2 g/100 g at 22 °C. /Data from table/, Readily soluble in aromatic, chlorinated, and ketonic solvents, and vegetable oils. In chloroform and xylene 440, methanol 50 (all in g/kg, 22 °C)., For more Solubility (Complete) data for METHOXYCHLOR (9 total), please visit the HSDB record page., Solubility in water: none, 0.00001% | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHOXYCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHOXYCHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methoxychlor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0388.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.41 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.41 g/cu cm at 25 °C, Grey-flaky powder; setting point 77 °C; density 1.41; sol 0.1 mg/Lwater at 25 °C; 440 g/kg chloroform & xylene, & 50 g/kg methanol at 22 °C /Technical grade/, 1.4 g/cm³, 1.41 | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHOXYCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHOXYCHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHOXYCHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/494 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methoxychlor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0388.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

12 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12 | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHOXYCHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/494 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

Very low (NTP, 1992), 0.00000258 [mmHg], negligible, Very low | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxychlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHOXYCHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHOXYCHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/494 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methoxychlor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0388.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

3,6,11,14-tetramethoxydibenzo(g,p)chrysene is one of the impurities present in commercial samples., Both reverse and normal phase high-performance liq chromatography techniques were applied to the analysis of tech methoxychlor. The following constituents were identified: 1,1,1,2-tetrachloro-2-(p-methoxyphenyl)ethane, o,p'-DMDT, o,p'-DMDE, methoxychlor olefin (DMDE), o,o'-DMDT, condensation product of p,p'-DMDT, condensation product of o,p'-DMDT, two unresolved components, chlorotrianisene, 1,2,2-tris(p-methoxyphenyl)ethene, 2,2,2-trichloro-1-(p-methoxyphenyl)ethanol, 3,6-dimethoxy-9-(o-methoxyphenyl)-10-(p-methoxyphenyl)phenanthrene, 3,6-dimethyl-9,10-bis(p-methoxyphenyl)phenanthrene, 1,1,2,2-tetrakis(p-methoxyphenyl)ethene, 1-(o-methoxyphenyl)-1,2,2-tris(p-methoxyphenyl)ethene, and 1,1,1-trichloro-2-(p-hydroxyphenyl)-2-(p-methoxyphenyl)ethane. | |

| Record name | METHOXYCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals (technical, grey powder), Dimorphic crystals, Crystals from dilute alcohol, White to light yellow solid, For more Color/Form (Complete) data for METHOXYCHLOR (7 total), please visit the HSDB record page. | |

CAS No. |

72-43-5 | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxychlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxychlor [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methoxychlor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methoxychlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxychlor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIA79UD69L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHOXYCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHOXYCHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHOXYCHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/494 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethane, 1,1,1-trichloro-2,2-bis(p-methoxyphenyl)- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KJ381378.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

187 to 190 °F (NTP, 1992), 87 °C, MP: 172 °F (77.78 °C), MP: 89 °C (technical, 77 °C), 89 °C, 171 °F | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHOXYCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHOXYCHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHOXYCHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/494 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methoxychlor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0388.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction is typically conducted in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. The mechanism involves:

-

Protonation of chloral : Sulfuric acid protonates the carbonyl oxygen of chloral, enhancing its electrophilicity.

-

Formation of the trichloromethyl carbocation : The protonated intermediate loses a water molecule, generating a resonance-stabilized trichloromethyl carbocation (Cl₃C⁺).

-

Electrophilic attack by anisole : Two equivalents of anisole attack the carbocation at the para-positions relative to the methoxy groups, forming the bis(4-methoxyphenyl)trichloroethane intermediate.

-

Dehydration : The intermediate undergoes dehydration to yield this compound.

The stoichiometric equation is:

Optimized Conditions :

Purification and Yield

Crude this compound is purified via fractional distillation under reduced pressure (boiling point: 156–158°C at 1 mmHg). The technical-grade product typically achieves >95% purity, with minor contaminants including unreacted anisole, chloral hydrate, and dichloromethoxy byproducts. Industrial yields range from 85–92%, depending on the efficiency of the dehydration step.

Precursor Synthesis: Production of Chloral

Chloral, a critical precursor, is synthesized through the chlorination of acetaldehyde (CH₃CHO) in the presence of hydrochloric acid (HCl). Antimony trichloride (SbCl₃) is often used as a catalyst to enhance reaction rates.

Chlorination Process

The reaction proceeds in three stages:

-

Initial chlorination : Acetaldehyde reacts with chlorine gas (Cl₂) to form trichloroacetaldehyde (chloral).

-

Hydration : Chloral spontaneously hydrates to chloral hydrate (Cl₃CCH(OH)₂) in aqueous media.

-

Dehydration : Concentrated H₂SO₄ removes water to regenerate anhydrous chloral.

Reaction Equation :

Industrial Data :

Alternative Synthesis Routes

Glyoxylic Acid Condensation

A niche method condenses glyoxylic acid (HOOCCHO) with anisole in glacial acetic acid catalyzed by H₂SO₄, yielding 2,2-bis(4-methoxyphenyl)acetic acid (4a). Subsequent decarboxylation and chlorination steps convert this intermediate to this compound:

Yield : 42–50% (low efficiency limits industrial use).

Large-Scale Production Techniques

Batch vs. Continuous Processes

Solvent and Catalyst Recovery

-

Solvent recycling : Ethyl acetate and sulfuric acid are recovered via distillation and reused.

-

Catalyst regeneration : Spent H₂SO₄ is neutralized with lime (CaO) to produce gypsum (CaSO₄).

Quality Control and Characterization

Purity Analysis

Technical-grade this compound is analyzed using:

-

Gas chromatography (GC) : Detects impurities (e.g., dichloromethoxy compounds, chloral hydrate).

-

Melting point : 86.5–87.5°C (sharp range indicates high purity).

Typical Specifications :

| Parameter | Value | Method |

|---|---|---|

| Purity | ≥95% | GC-FID |

| Moisture | ≤0.1% | Karl Fischer |

| Chloral hydrate | ≤1.5% | HPLC |

Analyse Chemischer Reaktionen

Methoxychlor unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu reaktiveren Metaboliten oxidiert werden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.

Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, wobei insbesondere Halogenatome durch andere Nucleophile ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Verschiedene Oxidationsmittel können verwendet werden, um this compound in seine Metaboliten umzuwandeln.

Reduktionsmittel: Spezielle Reduktionsmittel können unter kontrollierten Bedingungen eingesetzt werden.

Nucleophile: Verschiedene Nucleophile können Halogenatome in Substitutionsreaktionen ersetzen.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Reproductive Toxicology

Methoxychlor has been extensively studied for its reproductive toxicological effects in various animal models:

- Fertility Studies : Research indicates that exposure to this compound can lead to reduced fertility rates and altered reproductive cycles in both male and female rodents. For instance, a study found significant reproductive abnormalities in male rats exposed to this compound at doses as low as 25 mg/kg/day, including inhibited testicular function and altered hormone levels .

- Ovarian Impact : In female rodents, this compound exposure has been linked to ovarian follicular atresia and abnormal estrous cycles. A study involving female CD-1 mice demonstrated that high doses of this compound increased the percentage of atretic antral follicles, indicating detrimental effects on ovarian health .

Epigenetic Effects

Recent research highlights the potential for this compound to cause epigenetic changes that may have transgenerational implications:

- Transgenerational Inheritance : A study demonstrated that maternal exposure to this compound could lead to epigenetic alterations in offspring, affecting their reproductive health and increasing disease susceptibility across generations. Specifically, changes in DNA methylation patterns were observed in sperm from F3 generation males exposed during gestation . This raises concerns about the long-term impact of environmental contaminants like this compound on future generations.

Case Studies

| Study | Subject | Findings |

|---|---|---|

| Gray et al. (1989) | Rats | This compound exposure led to inhibited luteal function and abnormal estrus cycles at low doses (25 mg/kg/day) |

| Cooke & Eroschenko (1990) | Neonatal Rats | Decreased testosterone levels and impaired development of male reproductive organs due to this compound exposure |

| Chen et al. (2014) | Mice | Maternal exposure resulted in decreased sperm concentrations and altered methylation patterns in F1 offspring |

Wirkmechanismus

Methoxychlor exerts its effects primarily through its interaction with the endocrine system. It mimics the action of estrogen, binding to estrogen receptors and disrupting normal hormonal functions. This can lead to various toxicological effects, including reproductive and developmental issues .

Molecular Targets and Pathways:

Estrogen Receptors: this compound binds to estrogen receptors, mimicking the action of natural estrogens.

Endocrine Disruption: It interferes with the normal functioning of the endocrine system, leading to hormonal imbalances.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Methoxychlor belongs to the organochlorine pesticide family, sharing structural and functional similarities with compounds like DDT, dichlorodiphenyldichloroethylene (DDE), and chlordecone. Below is a detailed comparison:

This compound vs. DDT

- Structure : Both feature a trichloroethane backbone, but this compound has methoxy (-OCH₃) groups instead of chlorine atoms on the phenyl rings .

- Metabolism : DDT is metabolized to DDE, a persistent anti-androgen, while this compound is converted to HPTE, a mixed ER agonist/AR antagonist .

- Persistence : DDT and DDE are highly persistent (half-life >15 years), whereas this compound degrades faster (weeks to months) .

- Toxicity: this compound disrupts ovarian granulosa cell function, delays male puberty, and induces epigenetic transgenerational diseases . DDT/DDE cause neurotoxicity, reproductive abnormalities, and are classified as probable carcinogens .

This compound vs. Chlordecone (Kepone)

- Metabolic Activation : Chlordecone exerts estrogenic effects without requiring metabolic activation, unlike this compound .

- Persistence : Chlordecone is extremely persistent in soil (>30 years), whereas this compound degrades more rapidly .

- Health Effects : Both cause testicular atrophy and infertility, but chlordecone is also linked to tremors and neurotoxicity, while this compound affects hippocampal neurogenesis .

This compound vs. DDE

- Receptor Interaction : DDE is a pure AR antagonist, whereas this compound’s metabolite HPTE has dual ERα agonist and AR antagonist activity .

- Synergistic Effects : Co-exposure to this compound and DDE in ovarian cells exacerbates reproductive dysfunction .

Data Tables

Table 1: Comparative Properties of this compound and Analogous Organochlorines

Research Findings

Reproductive Toxicity: Perinatal exposure to this compound (5–150 mg/kg/day) in rats caused accelerated vaginal opening, delayed male puberty, reduced sperm counts, and uterine dysplasias . In contrast, DDT exposure leads to hypospadias and reduced anogenital distance in males .

Neurodevelopmental Effects :

- This compound impairs hippocampal neurogenesis and cognitive function in mice, while DDT primarily induces motor neuron deficits .

Epigenetic Transgenerational Effects: Gestational exposure to this compound promoted adult-onset diseases (e.g., ovarian cysts) in F3 generation rats via germline epigenetic modifications .

Mechanistic Insights :

- This compound activates the constitutive androstane receptor (CAR), inducing CYP2B enzymes. Its metabolite tris-OH-methoxychlor is a potent CAR activator, independent of estrogenic activity .

Biologische Aktivität

Methoxychlor (MXC) is an organochlorine pesticide that has garnered attention due to its estrogenic activity and potential endocrine-disrupting effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, reproductive toxicity, and implications for both wildlife and human health.

This compound is known to interact with estrogen receptors (ERs), particularly ERα and ERβ. Research indicates that MXC can activate these receptors, leading to transcriptional changes in target genes associated with reproductive functions. For instance, a study utilizing microarray analysis in male largemouth bass revealed significant alterations in liver transcript expression following MXC exposure, indicating activation of both estrogen and androgen signaling pathways .

Additionally, this compound is metabolized into various phenolic metabolites that exhibit differing affinities for ERs. The bisphenolic metabolite 2,2-bis-(p-hydroxyphenyl)-1,1,1-trichloroethane activates ERα while inhibiting ERβ-dependent transcription, suggesting a complex interaction with estrogen signaling pathways .

Reproductive Toxicity

Numerous studies have documented the reproductive toxicity of this compound across different species. A two-generation reproduction study in rats demonstrated that exposure to this compound resulted in significant reproductive impairments. Females exhibited prolonged estrous cycles, reduced fertility rates, and decreased implantation sites at higher doses (500 and 1500 ppm). Males showed delayed preputial separation and reduced sperm counts .

In another study focusing on developmental toxicity, this compound was found to induce oxidative stress in early embryos, leading to decreased cleavage rates and increased apoptosis. The treatment also resulted in increased levels of reactive oxygen species (ROS) and reduced mitochondrial function .

Case Study 1: Largemouth Bass

A comprehensive study on largemouth bass highlighted the impact of this compound on hepatic gene expression. Following MXC injection, significant changes were observed in the expression of genes related to steroid hormone receptor activity and c-fos signaling pathways. This study underscored the potential for this compound to disrupt endocrine functions in aquatic organisms .

Case Study 2: Rats

In a three-generation reproduction study involving rats, this compound exposure led to reduced fertility indices and litter sizes. Notably, systemic toxicity was observed at doses as low as 200 ppm, with adverse effects on both maternal health and fetal development . The findings indicated that even low-level exposure could have significant reproductive consequences.

Summary of Biological Effects

The following table summarizes key biological effects associated with this compound exposure:

Implications for Human Health

While much of the research has focused on animal models, the implications for human health cannot be overlooked. This compound's ability to mimic estrogen raises concerns regarding its potential role as an endocrine disruptor in humans. Studies suggest that exposure during critical developmental windows may lead to long-term reproductive health issues.

Q & A

Q. What experimental parameters are critical for designing adsorption studies to remove methoxychlor from aqueous systems?

Adsorption efficiency depends on pH (optimal at 6.5), contact time (90 min), adsorbent dosage (0.025 g/L), and temperature (25°C). Langmuir and Freundlich models are commonly applied, with Langmuir providing better regression fit for this compound due to monolayer adsorption characteristics. Column-based continuous flow systems yield slightly lower adsorption capacities (32.62–33.52 mg/g) compared to batch processes (34.11–36.06 mg/g) . Validate adsorption kinetics using pseudo-second-order rate equations, and confirm pore diffusion via Bangham’s equation.

Q. How should researchers design dose-response studies to assess this compound’s endocrine-disrupting effects in rodent models?

Use weaning-to-lactation exposure protocols (e.g., 25–200 mg/kg/day) to evaluate puberty onset (vaginal opening/preputial separation), estrous cyclicity, fertility, and organ weights. Include endpoints like sperm counts, testicular interstitial fluid testosterone, and pituitary hormone levels (prolactin, FSH, TSH). Histopathological analysis of reproductive organs and hypothalamic-pituitary-gonadal axis biomarkers (e.g., GnRH) are essential. Statistical tools like GraphPad Prism with t-tests and logistic regression are recommended for dose-dependent effects analysis .

Q. What analytical methods are validated for this compound quantification in environmental and biological samples?

EPA-approved methods include gas chromatography with electron capture detection (GC-ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Validate methods using proficiency testing (PT) data to ensure accuracy and precision. Report method detection limits (MDLs) and minimum reporting levels (MRLs) specific to matrices (e.g., water, serum). Cross-reference with NIST Standard Reference Data for physicochemical validation .

Advanced Research Questions

Q. How can contradictory results in this compound adsorption studies (e.g., batch vs. column efficiencies) be reconciled methodologically?

Conduct sensitivity analyses on variables like flow rate (column systems) vs. equilibrium time (batch). Use multivariate regression to identify confounding factors (e.g., adsorbent activation methods, particle size). Replicate experiments under harmonized conditions and apply thermodynamic parameters (ΔH°, ΔG°, ΔS°) to assess energy-driven adsorption discrepancies. Cross-validate with advanced characterization techniques (BET surface area, FTIR) .

Q. What epigenetic mechanisms underlie this compound-induced transgenerational disease phenotypes, and how are they statistically validated?

Focus on DNA methylation analysis using bisulfite sequencing or methylated DNA immunoprecipitation (MeDIP). Identify differentially methylated regions (DMRs) with CpG density ≥1/100 bp and intensity thresholds (e.g., log-scale >9.5). Annotate DMRs to gene promoters (e.g., hormone receptors) and apply logistic regression for disease association (P <0.05). Use F2/F3 generational cohorts to distinguish direct exposure effects from inherited epigenetic alterations .

Q. How can Bayesian hierarchical models improve longitudinal analysis of this compound neurotoxicity data?

Implement latent trait models with Markov chain Monte Carlo (MCMC) algorithms to handle multidimensional responses (count, categorical, continuous). Link age-specific latent traits (e.g., motor activity) to dose via generalized linear models. Incorporate transition parameters for autoregressive dependencies between timepoints. Validate model fit using posterior predictive checks and Deviance Information Criterion (DIC) .

Q. What strategies resolve conflicting toxicokinetic data between in vitro and in vivo this compound metabolism studies?

Apply physiologically based pharmacokinetic (PBPK) modeling to integrate hepatic microsomal data (e.g., CYP450 demethylation rates) with in vivo absorption/distribution parameters. Validate with tracer studies (e.g., [UL-14C] this compound) to track metabolites in urine/feces. Use Akaike Information Criterion (AIC) to compare competing metabolic pathways .

Methodological Guidelines

- Data Contradiction Resolution : Apply triangulation with orthogonal methods (e.g., in vitro assays + computational modeling) and meta-analysis frameworks to quantify heterogeneity .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design, particularly in transgenerational models .

- Reproducibility : Document detailed experimental protocols (e.g., adsorbent activation, rodent breeding schedules) in supplementary materials per Beilstein Journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.